N'-hydroxypyridine-3-carboximidamide
Description
Contextual Significance within Pyridine (B92270) and N-Hydroxyimidamide Chemistry
The N-hydroxyimidamide functional group (also known as a hydroxyamidine) is a valuable pharmacophore in drug discovery. This group is recognized for its ability to act as a bidentate ligand, capable of chelating metal ions, a property that is crucial for the mechanism of action of many enzymes. Consequently, N-hydroxyimidamides have been investigated as inhibitors of various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The incorporation of an N-hydroxyimidamide group onto a pyridine scaffold, as seen in N'-hydroxypyridine-3-carboximidamide, therefore represents a strategic combination of two important chemical motifs.
Historical Perspective of Analogous Compounds in Synthetic Organic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, the synthesis and study of its analogous compounds provide a strong historical and scientific precedent. A notable example is the synthesis of the isomeric compound, N'-hydroxypyridine-2-carboximidamide. The preparation of this compound has been reported through the reaction of 2-cyanopyridine (B140075) with hydroxylamine (B1172632) in the presence of a base like triethylamine (B128534). nih.gov This reaction is a well-established method for the conversion of nitriles to N'-hydroxyimidamides.
The structural elucidation of N'-hydroxypyridine-2-carboximidamide using single-crystal X-ray diffraction revealed a planar molecule that exists in the E configuration about the C=N double bond. nih.gov In the solid state, these molecules form inversion dimers through intermolecular N-H···N hydrogen bonds. nih.gov This detailed structural information for a closely related analogue provides valuable insights into the likely chemical and physical properties of this compound. The study of such analogues is a common practice in chemical research, allowing scientists to infer the properties and potential applications of novel compounds based on the behavior of their known counterparts. This historical context of analogous compounds underscores the rational design and synthetic accessibility of this compound.
Chemical Properties and Synthesis
A comprehensive understanding of the chemical properties and synthetic routes is fundamental to exploring the potential of this compound in research.
Data Table of Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H7N3O | google.com |
| Molecular Weight | 137.14 g/mol | google.com |
| CAS Number | 4734-40-1 | google.com |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | 350.0 °C at 760 mmHg | google.com |
| Density | 1.31 g/cm³ | google.com |
| pKa | Not available | |
| Solubility | Soluble in polar solvents (predicted) |
Synthesis of this compound
While a specific, peer-reviewed synthesis of this compound is not readily found in the literature, its preparation can be reliably predicted based on established chemical transformations for analogous compounds. The most logical and direct synthetic route involves the reaction of 3-cyanopyridine (B1664610) with hydroxylamine.
This reaction is analogous to the reported synthesis of N'-hydroxypyridine-2-carboximidamide from 2-cyanopyridine. nih.gov The reaction would likely proceed by the nucleophilic addition of hydroxylamine to the nitrile carbon of 3-cyanopyridine, followed by proton transfer to yield the N'-hydroxyimidamide product. A base, such as triethylamine or sodium carbonate, is typically employed to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.
Predicted Reaction Scheme:
The starting material, 3-cyanopyridine (also known as nicotinonitrile), is a commercially available and widely used chemical intermediate. wikipedia.org It is produced industrially via the ammoxidation of 3-methylpyridine. mdpi.com
Research and Applications
The unique structural features of this compound suggest its potential utility in several areas of chemical and biomedical research.
Potential as a Precursor in Heterocyclic Synthesis
N'-hydroxyimidamides are versatile intermediates in the synthesis of various heterocyclic compounds. For instance, they can be cyclized to form 1,2,4-oxadiazoles, a class of heterocycles known to possess a wide range of biological activities. nih.gov The reaction of this compound with a suitable acylating agent, followed by cyclization, could provide a straightforward entry into novel 3,5-disubstituted 1,2,4-oxadiazoles where one of the substituents is a pyridin-3-yl group. The pyridine moiety in these resulting compounds could further influence their pharmacological profile.
Exploration in Medicinal Chemistry
The combination of a pyridine ring and an N-hydroxyimidamide group within the same molecule makes this compound an attractive scaffold for medicinal chemistry research. As previously mentioned, the N-hydroxyimidamide functionality is a known metal-chelating group and has been successfully incorporated into various enzyme inhibitors.
The pyridine ring itself is a privileged structure in drug discovery, present in numerous approved therapeutic agents. nih.govekb.eg It can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Therefore, this compound could be investigated as a potential inhibitor of metalloenzymes implicated in diseases such as cancer, inflammation, and infectious diseases. Further derivatization of the pyridine ring or the imidamide nitrogen could lead to the development of more potent and selective inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-58-7 | |
| Record name | 3-Pyridinecarboxamide Oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Hydroxypyridine 3 Carboximidamide and Its Derivatives
Direct Synthesis Routes from Pyridinecarbonitrile Precursors
The foundational starting material for synthesizing N'-hydroxypyridine-3-carboximidamide and its analogs is typically the corresponding pyridinecarbonitrile. For the parent, unsubstituted compound, a straightforward, one-step reaction of the nitrile with hydroxylamine (B1172632) can be employed. This method is exemplified in the synthesis of the 2-isomer, N'-hydroxypyridine-2-carboximidamide, where 2-cyanopyridine (B140075) is treated with hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534) to yield the product. researchgate.netresearchgate.net
However, for the synthesis of N-substituted derivatives, which are often the primary targets for various applications, more elaborate multi-step pathways are required. Researchers have investigated and compared two- and three-step synthetic procedures to produce these more complex molecules. researchgate.net
A two-step synthetic route has been explored for the synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides. researchgate.net This procedure involves two sequential reactions:
Formation of N-alkylpyridinecarboximidamide: The initial step involves the reaction of a pyridinecarbonitrile with a primary amine to form the corresponding N-substituted pyridinecarboximidamide intermediate.
Formation of the N'-hydroxy group: The N-alkylpyridinecarboximidamide intermediate is then reacted with hydroxylamine to introduce the N'-hydroxy group, yielding the final product. researchgate.net
While this method is direct, it has been found to be less effective for producing certain derivatives, particularly N'-hydroxy-N,N-dialkylpyridinecarboximidamides and some N-substituted isomers. researchgate.net
A more versatile and often higher-yielding three-step procedure has been developed, which is especially effective for a broader range of derivatives, including those at the 3- and 4-positions of the pyridine (B92270) ring. researchgate.net The sequence is as follows:
Synthesis of Pyridineamidoxime: The process begins with the conversion of the pyridinecarbonitrile precursor into the corresponding pyridineamidoxime by reacting it with hydroxylamine.
Formation of Pyridinehydroximoyl Chloride: The pyridineamidoxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a solvent like N,N-dimethylformamide (DMF) to produce the pyridinehydroximoyl chloride intermediate.
Final Reaction with Amine: The pyridinehydroximoyl chloride is subsequently reacted with a selected primary or secondary amine to furnish the target N'-hydroxy-N-alkyl- or N,N-dialkylpyridinecarboximidamide. researchgate.net
This three-step pathway has proven to be particularly robust for synthesizing N,N-dialkyl derivatives, which are not readily accessible via the two-step method. researchgate.net
Synthesis of N-Substituted and N,N-Dialkylpyridinecarboximidamide Derivatives
The development of synthetic routes has largely focused on creating novel N-substituted derivatives, as the substituent can significantly influence the compound's properties. Long-chain alkyl and dialkyl derivatives have been successfully synthesized using the methodologies described above. researchgate.net
Table 1: Synthesis Results for N'-hydroxy-N-octylpyridine-3-carboximidamide via Three-Step Method This table is interactive. You can sort and filter the data.
| Compound | Starting Material | Intermediate | Final Product | Overall Yield (%) | Ref. |
|---|
Data sourced from Aksamitowski et al. (2017). researchgate.net
For the synthesis of N,N-dialkyl derivatives, the three-step procedure is the only effective method reported, particularly for isomers with the substituent at the 3- and 4-positions of the pyridine ring. researchgate.net The two-step route fails to produce these compounds efficiently. The three-step synthesis, starting from pyridine-3-amidoxime and proceeding through the pyridine-3-hydroximoyl chloride intermediate, readily allows for the reaction with secondary amines (e.g., dioctylamine) to produce the desired N,N-dialkyl-N'-hydroxypyridinecarboximidamides. researchgate.net
Table 2: Synthesis Results for N'-hydroxy-N,N-dioctylpyridine-3-carboximidamide This table is interactive. You can sort and filter the data.
| Compound | Starting Material | Intermediate | Final Product | Overall Yield (%) | Ref. |
|---|
Data sourced from Aksamitowski et al. (2017). researchgate.net
Optimization and Yield Considerations in Synthetic Pathways
The key findings on optimization and yield are:
The two-step procedure is generally less efficient and is not a viable route for producing N'-hydroxy-N,N-dialkylpyridinecarboximidamides. researchgate.net
The isolation of the pyridinehydroximoyl chloride intermediate in the three-step process is a critical stage, with reported yields for pyridine-3-hydroximoyl chloride being around 85%. researchgate.net
Table 3: Yields of Intermediates and Final Products in the Three-Step Synthesis of 3-Pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Intermediate (Yield %) | Final N-Alkyl Product (Yield %) | Final N,N-Dialkyl Product (Yield %) | Ref. |
|---|
Yields for the final step are shown for the N-octyl and N,N-dioctyl derivatives. Data sourced from Aksamitowski et al. (2017). researchgate.net
Chemical Reactivity and Mechanistic Investigations of N Hydroxypyridine 3 Carboximidamide
Reactivity at the N'-Hydroxyimidamide Moiety
The N'-hydroxyimidamide functional group, also known as an amidoxime (B1450833), is the primary site of many chemical transformations for N'-hydroxypyridine-3-carboximidamide. Its reactivity is characterized by the interplay of its nitrogen and oxygen atoms, as well as the electrophilic nature of the central carbon atom.
The N'-hydroxyimidamide moiety contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The imino nitrogen (C=N) is generally considered more basic and nucleophilic than the amino nitrogen (-NH2) due to the sp2 hybridization of the former. However, the nucleophilicity of these nitrogen atoms can be influenced by the electronic effects of the pyridine (B92270) ring and the N'-hydroxy group.
Theoretical studies on related N-acylhydrazone derivatives suggest that the nitrogen atoms within the heterocyclic ring and the exocyclic nitrogen atoms are potential sites for electrophilic attack. mdpi.com In the case of this compound, the pyridine nitrogen and the nitrogen atoms of the imidamide group can all exhibit nucleophilic character. The specific site of reaction will depend on the nature of the electrophile and the reaction conditions. For instance, protonation is expected to occur preferentially at the most basic nitrogen atom.
The carbon atom of the imidamide group (C=N) is electrophilic due to the polarization of the carbon-nitrogen double bond and the inductive effect of the electronegative nitrogen and oxygen atoms. This electrophilicity allows for nucleophilic attack at this position, which is a key step in many derivatization reactions.
The reactivity of this carbon is, however, generally lower than that of a carbonyl carbon in a ketone or an ester. This is because the lone pair of electrons on the adjacent amino nitrogen can be delocalized into the C=N double bond, reducing the partial positive charge on the carbon atom. This resonance stabilization is a common feature of amides and related functional groups. quimicaorganica.org The electrophilicity of the imidamide carbon can be enhanced by activation with electrophilic reagents, a strategy often employed to promote reactions at this site. frontiersin.orgdergipark.org.tr
The N'-hydroxyimidamide group is susceptible to oxidation by various reagents. Studies on analogous N-hydroxyguanidine compounds have shown that oxidation can lead to the formation of nitric oxide (NO) and other nitrogen oxides. stackexchange.com The oxidation of amidoximes can be catalyzed by enzymes such as cytochrome P450, yielding the corresponding amides and nitriles with the release of NO. nih.gov
The specific products of oxidation of this compound would likely depend on the oxidant used. For example, oxidation of N-hydroxyguanidines with lead tetra-acetate has been shown to produce nitric oxide, while other oxidants can lead to nitrous oxide. stackexchange.com Anodic oxidation of related N-hydroxyureas has been shown to result in cleavage of the carbon-nitrogen bond. rsc.org Therefore, potential oxidation products of this compound could include pyridine-3-carboxamide (B1143946), pyridine-3-carbonitrile, and various nitrogen oxides.
A facile method for the synthesis of hydroxyformamidines involves the N-oxidation of the corresponding formamidines using reagents like m-chloroperoxybenzoic acid (MCPBA). thieme-connect.com This suggests that the N'-hydroxyimidamide moiety itself is a product of oxidation of the corresponding amidine.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent/Method | Potential Products | Reference for Analogy |
| Lead Tetra-acetate | Pyridine-3-carboxamide, Nitric Oxide (NO) | stackexchange.com |
| Potassium Ferricyanide/H2O2 | Pyridine-3-carboxamide, Nitric Oxide (NO) | stackexchange.com |
| Enzymatic (e.g., CYP450) | Pyridine-3-carboxamide, Pyridine-3-carbonitrile, NO | nih.gov |
| Anodic Oxidation | Cleavage products (e.g., pyridine-3-carboxamide) | rsc.org |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an aromatic system, but its reactivity is significantly different from that of benzene. The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.
The carboximidamide group at the 3-position is also an electron-withdrawing group, further deactivating the ring towards electrophilic attack. Electrophilic substitution, if it occurs, would be expected to direct to the positions meta to the nitrogen and the carboximidamide group.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are ortho and para to the nitrogen atom, respectively. stackexchange.comquora.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com Therefore, nucleophilic substitution reactions on this compound are most likely to occur at the 2- or 4-positions of the pyridine ring, provided a suitable leaving group is present. The Chichibabin reaction, which involves the amination of pyridines with sodium amide, is a classic example of nucleophilic substitution on an unsubstituted pyridine ring. youtube.comyoutube.com
Reaction Mechanisms in Derivatization Processes
Derivatization of this compound can occur at both the N'-hydroxyimidamide moiety and the pyridine ring. The mechanisms of these reactions are dictated by the principles of nucleophilic and electrophilic reactivity discussed above.
Acylation of the N'-hydroxy group is a common derivatization reaction. This would likely proceed through a nucleophilic attack of the hydroxylamino oxygen on the acylating agent. Derivatization at the nitrogen atoms of the imidamide group would involve their nucleophilic character. researchgate.net
Reactions involving the electrophilic carbon of the imidamide group often require activation. For instance, in the synthesis of heterocycles from amidoximes, the amidoxime can be reacted with an electrophile, followed by an intramolecular cyclization. A common derivatization of amidoximes is their conversion to 1,2,4-oxadiazoles. researchgate.net
Derivatization of the pyridine ring would typically involve nucleophilic aromatic substitution. The mechanism proceeds via an addition-elimination pathway, where a nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate, followed by the departure of a leaving group. quimicaorganica.org
Tautomeric Equilibria and Isomeric Forms
Tautomerism is a significant feature of this compound, involving both the N'-hydroxyimidamide moiety and the 3-hydroxypyridine (B118123) part of the molecule.
The N'-hydroxyimidamide group can exist in two main tautomeric forms: the amide oxime form (C(=NOH)NH2) and the imino hydroxylamine (B1172632) form (C(=NH)NHOH). nih.gov Computational studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. nih.gov The energy barrier for the interconversion of these tautomers at room temperature is significant, but can be lowered in the presence of a solvent like water which can assist in the proton transfer. nih.gov
The pyridine ring can also exhibit tautomerism. The 3-hydroxy substituent can exist in equilibrium with its keto tautomer, 3-pyridone. nih.gov The position of this equilibrium is highly dependent on the solvent. In aqueous solution, the zwitterionic form of 3-pyridone is significant, while in more hydrophobic environments, the enol (3-hydroxypyridine) form is favored. nih.gov This tautomeric equilibrium can be probed using spectroscopic methods. nih.gov
Furthermore, the C=N double bond of the imidamide group can exist as E/Z isomers. X-ray crystal structures of related compounds, such as N'-hydroxypyridine-2-carboximidamide, show that the molecule adopts an E configuration in the solid state. researchgate.netresearchgate.net
Table 2: Tautomeric and Isomeric Forms of this compound
| Functional Group | Tautomeric/Isomeric Forms | Predominant Form (where known) | Influencing Factors |
| N'-Hydroxyimidamide | Amide oxime vs. Imino hydroxylamine | Amide oxime nih.gov | Solvent, Temperature |
| Pyridine Ring | 3-Hydroxypyridine vs. 3-Pyridone | Solvent-dependent nih.gov | Solvent Polarity |
| C=N Double Bond | E vs. Z isomers | E (in solid state for analogues) researchgate.netresearchgate.net | Crystal Packing, Sterics |
Coordination Chemistry of N Hydroxypyridine 3 Carboximidamide As a Ligand
Complexation Behavior with Transition Metal Ions
The complexation behavior of a ligand with metal ions is fundamental to understanding its potential applications. For N'-hydroxypyridine-3-carboximidamide, this involves studying its binding affinity, the stoichiometry of the resulting complexes, and the stability of these compounds in solution.
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. This compound has several potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the N'-hydroxycarboximidamide functional group.
This structure allows for several possible binding modes:
Monodentate: The ligand could coordinate through a single atom, most likely the pyridine nitrogen, which is a common coordination site for pyridine-based ligands. wikipedia.org
Bidentate: The ligand could act as a chelating agent, binding through two donor atoms simultaneously. A likely and stable bidentate coordination would involve the pyridine nitrogen and the nitrogen atom of the oxime group, or the two nitrogen atoms of the amidoxime (B1450833) group. Coordination involving the oxime oxygen and the amine nitrogen is also possible. The formation of bidentate complexes is common for ligands with multiple donor sites. researchgate.net
Bridging: The ligand could bridge two metal centers, with different donor atoms coordinating to different metal ions.
The specific binding mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
When a ligand binds to a metal ion through two or more donor atoms, a ring structure known as a chelate is formed. The formation of stable five- or six-membered chelate rings is a common driving force for complex formation, leading to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands (the "chelate effect").
Structural Characterization of Metal-Ligand Complexes
To definitively determine the binding mode and the resulting structure of any formed complexes, detailed structural characterization is essential.
For a hypothetical complex of this compound, this analysis would confirm its denticity, identify the specific donor atoms bound to the metal, and reveal the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal center. nih.gov Although no specific crystal structures for metal complexes of this compound are available, an illustrative data table below shows the type of information that would be obtained.
Illustrative Data from a Hypothetical X-ray Diffraction Study
| Parameter | Description | Example Value (Å or °) |
|---|---|---|
| M-N(pyridine) | Bond length between metal (M) and pyridine nitrogen | ~2.0 - 2.2 Å |
| M-N(oxime) | Bond length between metal (M) and oxime nitrogen | ~2.0 - 2.1 Å |
| M-O(oxime) | Bond length between metal (M) and oxime oxygen | ~1.9 - 2.1 Å |
| N(pyridine)-M-N(oxime) | Angle of the chelate ring at the metal center | ~80 - 90° |
Note: The values are typical representations for transition metal complexes and not experimental data for this compound.
Spectroscopic techniques are crucial for characterizing complexes, both in the solid state and in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. Upon complexation, the vibrational frequencies of the bonds associated with the donor atoms will shift. For instance, the C=N and N-O stretching vibrations of the amidoxime group, as well as vibrations from the pyridine ring, would be expected to shift to different wavenumbers in the spectrum of the metal complex compared to the free ligand. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Changes in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals, confirm complex formation and provide insight into the coordination geometry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Co(III)), ¹H and ¹³C NMR spectroscopy can show which protons and carbons in the ligand are affected by coordination. Chemical shifts of protons near the donor atoms would change significantly upon complexation.
Expected Shifts in IR Spectra upon Complexation
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |
|---|---|---|
| ν(O-H) | ~3200-3400 cm⁻¹ | Broadening or disappearance (if deprotonated) |
| ν(N-H) | ~3100-3300 cm⁻¹ | Shift to lower frequency |
| ν(C=N) of oxime | ~1640-1680 cm⁻¹ | Shift to lower or higher frequency |
| Pyridine ring vibrations | ~1400-1600 cm⁻¹ | Shifts indicating coordination via ring N |
| ν(N-O) | ~930-960 cm⁻¹ | Shift to higher frequency |
Note: This table is illustrative of general trends and not based on specific experimental data for the title compound.
Theoretical Aspects of Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental results. mdpi.com DFT calculations can be used to:
Optimize the geometry of the metal complexes and predict bond lengths and angles, which can be compared with X-ray diffraction data. researchgate.net
Calculate the vibrational frequencies (IR spectra) to help with the assignment of experimental bands. researchgate.net
Analyze the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the complex. nih.gov
Characterize the nature of the metal-ligand bonds by analyzing electron density distribution.
Such theoretical studies provide a deeper understanding of the stability and bonding within the coordination compounds of this compound. nih.gov
N Hydroxypyridine 3 Carboximidamide As a Versatile Synthetic Building Block
Construction of Complex Nitrogen-Containing Heterocycles
A primary application of N'-hydroxypyridine-3-carboximidamide is in the synthesis of 1,2,4-oxadiazoles, a class of five-membered nitrogen-containing heterocycles prevalent in many biologically active compounds. The amidoxime (B1450833) functionality within this compound is predisposed to cyclization reactions with various electrophilic partners.
A notable example is the two-step synthesis of 3-(1,2,4-oxadiazol-3-yl)pyridines. This process involves the initial reaction of this compound with an acyl chloride to form an O-acylamidoxime intermediate. Subsequent room-temperature cyclization of this intermediate, often facilitated by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), yields the desired 3,5-disubstituted 1,2,4-oxadiazole (B8745197). This method is effective for the cyclization of both O-aroylamidoximes and O-alkanoylamidoximes, demonstrating its versatility.
The general scheme for this transformation is presented below:
Reaction Scheme for the Synthesis of 3-(1,2,4-Oxadiazol-3-yl)pyridines
Step 1: Acylation
This compound + RCOCl → O-acyl-N'-hydroxypyridine-3-carboximidamide intermediate
Step 2: Cyclization
O-acyl-N'-hydroxypyridine-3-carboximidamide intermediate --(TBAF)--> 3-(5-R-1,2,4-oxadiazol-3-yl)pyridine
This reaction underscores the utility of this compound as a reliable precursor to a significant class of nitrogen-containing heterocyles.
Design and Synthesis of Compound Libraries
The generation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of molecules for desired properties. The robust and predictable reactivity of this compound makes it an attractive scaffold for the design and synthesis of such libraries.
While specific large-scale library syntheses using this building block are not extensively detailed in the available literature, its role in the synthesis of 1,2,4-oxadiazoles is highly relevant. The 1,2,4-oxadiazole core is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents. By varying the acyl chloride used in the synthesis described in section 5.1, a diverse library of 3-(1,2,4-oxadiazol-3-yl)pyridines with different substituents at the 5-position of the oxadiazole ring can be readily generated.
Table 1: Potential for Diversity in 1,2,4-Oxadiazole Synthesis
| R-Group in Acyl Chloride (RCOCl) | Resulting Substituent at 5-position of Oxadiazole |
| Methyl | Methyl |
| Ethyl | Ethyl |
| Phenyl | Phenyl |
| 4-Chlorophenyl | 4-Chlorophenyl |
| Cyclohexyl | Cyclohexyl |
This strategic diversification allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds, a critical step in the development of new therapeutic agents.
Role in Cascade and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps, solvent usage, and waste generation.
Currently, the application of this compound in well-documented cascade or multicomponent reactions leading to complex heterocyclic systems is not widely reported in the scientific literature. However, the inherent functionality of the molecule suggests its potential for such transformations. For instance, a hypothetical MCR could involve the in-situ formation of the O-acylamidoxime followed by a subsequent reaction with a third component, leading to more complex and diverse molecular architectures in a one-pot fashion. The development of such reactions remains an area for future investigation.
Strategic Applications in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgtorchdrug.ai This process helps in planning a logical and efficient synthetic route. This compound serves as a key "synthon" in the retrosynthetic analysis of target molecules containing a 3-pyridyl-substituted 1,2,4-oxadiazole moiety.
A synthon is an idealized fragment of a molecule that represents a potential starting material. amazonaws.com In this context, the 3-pyridyl-1,2,4-oxadiazole core can be disconnected at the C-O and C-N bonds of the oxadiazole ring, a transform that leads back to this compound and a suitable acylating agent as the synthetic equivalents.
Retrosynthetic Analysis of a Hypothetical Target Molecule
Target Molecule: 3-(5-Aryl-1,2,4-oxadiazol-3-yl)pyridine
Transform: 1,2,4-Oxadiazole formation
Synthons:
this compound
Aryl acyl chloride (ArCOCl)
This retrosynthetic disconnection is illustrated in the table below:
Table 2: Retrosynthetic Disconnection of a 3-(1,2,4-Oxadiazol-3-yl)pyridine
| Target Molecule | Key Disconnection (Transform) | Synthetic Precursors (Synthetic Equivalents) |
| 3-(5-Aryl-1,2,4-oxadiazol-3-yl)pyridine | C-O and C-N bond formation of the oxadiazole ring | This compound and Aryl acyl chloride |
This strategic thinking highlights the importance of recognizing this compound as a readily accessible starting material for the efficient synthesis of more complex heterocyclic targets.
Spectroscopic and Crystallographic Studies of N Hydroxypyridine 3 Carboximidamide
Single-Crystal X-ray Diffraction Analysis of the Parent Compound
While a crystal structure for the parent N'-hydroxypyridine-3-carboximidamide is not available in the searched literature, detailed crystallographic analyses of the closely related isomers, N'-hydroxypyridine-2-carboximidamide researchgate.net and N'-hydroxypyrimidine-2-carboximidamide researchgate.net, provide significant insights into the expected structural features. The data from these analogs offer a robust model for understanding the molecular conformation, geometry, and packing within the crystal lattice.
Molecular Conformation and Geometry (e.g., E-configuration)
The molecular structure of this compound is anticipated to adopt a specific spatial arrangement. Based on the analysis of its isomers, the molecule is expected to be nearly planar. For instance, N'-hydroxypyridine-2-carboximidamide exhibits an almost planar structure with a root-mean-square deviation of 0.0068 Å for the non-hydrogen atoms. researchgate.net
The bond lengths and angles within the molecule are expected to be within the normal ranges for similar organic compounds. The planarity of the pyridine (B92270) ring is a standard feature, and the carboximidamide group is also largely planar. In a related pyrimidine (B1678525) analog, the dihedral angle between the pyrimidine ring and the hydroxyacetimidamide group is 11.04 (15)°. researchgate.net
Table 1: Selected Bond Lengths and Angles for a Related Isomer (N'-hydroxypyridine-2-carboximidamide) Data extracted from crystallographic information of a closely related isomer.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C=N (imidamide) | ~1.293 |
| C-N (amino) | ~1.353 |
| N-O (hydroxy) | ~1.420 |
| C-C (ring-substituent) | ~1.488 |
| N-C-N (angle) | ~120-125° |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Dimer Formation, Chains)
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a common feature in molecules containing both hydrogen-bond donors (-OH, -NH2) and acceptors (N-atoms of the pyridine ring and the imidamide group).
A prominent interaction observed in related structures is the formation of inversion dimers through strong N—H···N or N—H···O hydrogen bonds. researchgate.netresearchgate.net For example, in N'-hydroxypyridine-2-carboximidamide, molecules are linked by pairs of strong N—H···N hydrogen bonds, creating a characteristic R2(10) ring motif. researchgate.net Similarly, N'-hydroxypyrimidine-2-carboximidamide forms inversion dimers via N—H···O hydrogen bonds, also resulting in an R2(10) ring. researchgate.net
These dimers are then further interconnected into more extended structures. In the case of the pyridine-2-carboximidamide analog, the dimers are linked into chains through O—H···N hydrogen bonds. researchgate.net For the pyrimidine derivative, the dimers are further assembled into sheets via N—H···N and O—H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar patterns of dimer formation and subsequent chain or sheet formation, driven by the array of hydrogen bond donors and acceptors present in the molecule.
Table 2: Potential Hydrogen Bonding Interactions in this compound Based on interactions observed in analogous crystal structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |
|---|---|---|---|
| N-H (amino) | H | N (pyridine) | Intermolecular, Dimer formation |
| N-H (amino) | H | O (hydroxyl) | Intermolecular, Dimer formation |
| O-H (hydroxyl) | H | N (pyridine) | Intermolecular, Chain/Sheet formation |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would provide a detailed map of the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the protons of the -NH2 and -OH groups. The chemical shifts of the pyridine protons would be in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact positions would be influenced by the substitution pattern of the 3-carboximidamide group. The protons of the -NH2 and -OH groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding. For example, in 3-hydroxypyridine (B118123), the ring protons appear in the range of δ 7.2-8.4 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the pyridine ring and the carbon of the carboximidamide group. The pyridine carbons would resonate in the aromatic region (δ 120-150 ppm). The carbon of the C=N bond in the carboximidamide group would likely appear further downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ would be expected due to the O-H and N-H stretching vibrations. The broadness of these bands is a result of hydrogen bonding.
C=N Stretching: A sharp absorption band around 1640-1680 cm⁻¹ would be indicative of the C=N double bond stretching vibration of the imidamide group. vscht.cz
C=C and C=N Stretching (Pyridine Ring): Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. vscht.cz
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H / N-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | > 3000 |
| C=N (imidamide) | Stretching | 1640 - 1680 |
Mass Spectrometry Techniques for Structure Elucidation
Mass spectrometry would be a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₆H₇N₃O, which corresponds to a molecular weight of approximately 137.14 g/mol . chemsrc.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 137. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (B1172632) (NH₂OH). Key fragments could arise from the cleavage of the C-C bond between the pyridine ring and the carboximidamide group, as well as fragmentation of the pyridine ring itself. Analysis of the isotopic pattern of the molecular ion would further confirm the elemental composition.
Theoretical and Computational Chemistry of N Hydroxypyridine 3 Carboximidamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For N'-hydroxypyridine-3-carboximidamide, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. biointerfaceresearch.comnih.govnih.gov Such calculations can reveal the distribution of electrons within the molecule, its molecular orbital energies, and other key electronic parameters that govern its behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its potential to act as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap generally suggests higher reactivity. biointerfaceresearch.com
For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, such as the nitrogen and oxygen atoms of the hydroxypyridine and carboximidamide groups. The LUMO, on the other hand, would likely be distributed over the electron-deficient regions, including the pyridine (B92270) ring.
Computational studies on related oxime and pyridine derivatives have utilized DFT methods to calculate these FMO energies. biointerfaceresearch.comijcce.ac.ir For instance, in a study of various oxime derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 1.38 to 3.21 eV, indicating varying levels of reactivity within the series. biointerfaceresearch.com A similar analysis for this compound would be crucial to quantify its reactivity profile.
Table 1: Illustrative Frontier Molecular Orbital Data for Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Quinoxaline Oxime Ether Derivative 1a | - | - | 3.21 | PBE1PBE/6-31+G |
| Quinoxaline Oxime Ether Derivative 1b | - | - | 3.15 | PBE1PBE/6-31+G |
| Quinoxaline Oxime Ether Derivative 1c | - | - | 2.16 | PBE1PBE/6-31+G |
| Quinoxaline Oxime Ether Derivative 1d | - | - | 2.18 | PBE1PBE/6-31+G |
| Quinoxaline Oxime Ether Derivative 1e | - | - | 1.38 | PBE1PBE/6-31+G* |
This table presents data for analogous compounds from a study on oxime ether derivatives to illustrate the typical outputs of FMO analysis. biointerfaceresearch.com Specific values for this compound would require dedicated calculations.
The distribution of electron density in a molecule is key to understanding its electrostatic potential and predicting sites of nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps are a common visualization tool derived from quantum chemical calculations that show the charge distribution on the molecule's surface. ijcce.ac.ir
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be located around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboximidamide group. Regions of positive electrostatic potential (blue) would highlight electron-poor areas, which are prone to nucleophilic attack, such as the hydrogen atoms of the amine and hydroxyl groups.
The analysis of charge distribution can also be quantified through methods like Natural Bond Orbital (NBO) analysis, which provides atomic charges. biointerfaceresearch.com This data is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are critical for the compound's behavior in biological systems and its crystal packing. The presence of multiple hydrogen bond donors (-OH, -NH2) and acceptors (N-pyridine, N-oxime, O-oxime) in this compound suggests a high potential for forming complex hydrogen-bonding networks. nih.gov
Computational Modeling of Tautomeric Forms and Equilibria
Tautomerism, the interconversion of structural isomers, is a significant phenomenon for many heterocyclic compounds, including those related to this compound. researchgate.net The compound can potentially exist in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the carboximidamide group and the pyridine ring.
Computational modeling can be employed to determine the relative stabilities of these different tautomers in both the gas phase and in solution. researchgate.net By calculating the Gibbs free energy of each tautomer, it is possible to predict the position of the tautomeric equilibrium. These calculations often need to account for solvent effects, as the polarity of the solvent can significantly influence which tautomer is favored. researchgate.net
For example, studies on the tautomerism of 3-hydroxypyridine (B118123) have shown that the equilibrium between the hydroxy and zwitterionic pyridone forms is highly sensitive to the environment. nih.gov Similarly, for this compound, one could expect an equilibrium between the amidoxime (B1450833) form and its tautomeric N-hydroxy-3-pyridinecarboxamide form, among others. The relative energies of these forms would dictate the predominant species under different conditions.
Table 2: Hypothetical Tautomeric Equilibria for this compound
| Tautomer Name | Structure | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Aqueous) |
| This compound (Amidoxime form) | [Structure] | More Stable | Less Stable |
| N-hydroxy-3-pyridinecarboxamide (Amide form) | [Structure] | Less Stable | More Stable |
This table is a hypothetical representation of the type of data that would be generated from a computational study of the tautomerism of this compound, based on general principles of tautomerism in related systems.
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. ijcce.ac.ir These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data. ijcce.ac.ir Similarly, NMR chemical shifts can be calculated and compared to experimental values to aid in the assignment of peaks in ¹H and ¹³C NMR spectra. ijcce.ac.ir
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Vis absorption. ijcce.ac.ir This can help to understand the electronic structure of the molecule and how it absorbs light. For this compound, the UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the pyridine ring and n-π* transitions involving the lone pairs on the nitrogen and oxygen atoms.
Reaction Pathway and Transition State Analysis
Computational methods can be used to explore the potential chemical reactions of this compound by mapping out the reaction pathways and identifying the transition states. youtube.com This type of analysis is crucial for understanding the mechanism of a reaction and predicting its feasibility and kinetics.
For instance, the synthesis of pyridine derivatives often involves cyclization reactions. clockss.org Computational modeling could be used to investigate the mechanism of the formation of this compound, for example, from the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632). By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
Furthermore, the reactivity of this compound in subsequent reactions, such as its participation in cycloadditions or its coordination to metal ions, can be theoretically investigated. chemistryviews.org This involves identifying the transition state for the reaction of interest and calculating the activation energy barrier. A lower activation energy would suggest a more favorable reaction. This information is critical for designing new synthetic routes and for understanding the compound's potential applications.
Emerging Applications and Future Directions in Chemical Research
Catalysis and Organocatalysis Utilizing N'-Hydroxypyridine-3-carboximidamide Scaffolds
The pyridine (B92270) moiety is a cornerstone in the design of catalysts, both in organometallic complexes and as an organocatalyst itself. The nitrogen atom's lone pair of electrons allows it to act as a potent ligand for metal centers or as a nucleophilic catalyst. nih.govyoutube.comchemtube3d.com This functionality suggests that this compound could be a valuable scaffold in catalytic applications.
Chiral pyridine-derived ligands have proven to be highly effective in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. acs.orgnumberanalytics.com The development of chiral pyridine units (CPUs) has led to significant advancements in creating catalysts for a variety of asymmetric reactions. acs.org By analogy, chiral derivatives of this compound could be synthesized to act as ligands in novel asymmetric transformations. The additional N'-hydroxycarboximidamide group could offer secondary coordination sites or hydrogen bonding interactions, potentially enhancing stereocontrol.
Furthermore, pyridine itself can function as an organocatalyst. For instance, it has been shown to catalyze the reductive ozonolysis of alkenes, providing a direct route to aldehydes and ketones without the need for a separate reduction step. nih.gov This process is believed to involve the formation of a zwitterionic peroxyacetal intermediate. nih.gov The electronic properties of the pyridine ring in this compound could be modulated by the N'-hydroxycarboximidamide substituent, potentially tuning its catalytic activity in similar or new organocatalytic reactions. The development of pyridine-oxazoline ligands has also shown the ability of the pyridine scaffold to stabilize low-valent metal complexes, which are key intermediates in cross-coupling reactions. nih.gov
| Catalyst Type | Potential Role of this compound Scaffold | Illustrative Reaction of Analogue | Reference |
| Chiral Ligand | Formation of chiral metal complexes for asymmetric synthesis. | Asymmetric C–H borylation using iridium catalysts with chiral 2,2′-bipyridine ligands. | acs.org |
| Organocatalyst | Direct catalysis of organic transformations. | Reductive ozonolysis of alkenes. | nih.gov |
| Ligand for Redox-Active Metals | Stabilization of low-valent metal species in cross-coupling reactions. | Nickel-catalyzed cross-coupling utilizing pyridine-oxazoline ligands. | nih.gov |
Advanced Materials Design through Derivatization
The derivatization of pyridine rings is a well-established strategy for creating advanced materials with tailored properties. numberanalytics.com These materials find use in electronics, energy storage, and sensor technology. The this compound scaffold, with its multiple functional groups, offers numerous possibilities for derivatization to create novel materials.
One area of interest is the development of high-energy materials. Theoretical studies on polynitro-bridged pyridine derivatives have shown that these compounds can have high densities and large heats of formation, making them potential candidates for high-energy-density materials (HEDMs). researchgate.net The introduction of nitro groups or other energetic functionalities onto the this compound core could lead to new energetic materials.
In the realm of polymer science, pyridine-based architectures are being explored for applications such as proton exchange membranes (PEMs) in high-temperature fuel cells. acs.org The pyridine units can contribute to the thermal and chemical stability of the polymer, while also providing sites for proton conduction. Derivatives of this compound could be incorporated into polymer backbones to create new PEMs with potentially enhanced properties.
Furthermore, pyridine bisamides have been shown to act as functional materials capable of forming gels that can selectively sense ions and release drugs. researchgate.net The N'-hydroxycarboximidamide group could enhance the metal-coordinating and hydrogen-bonding capabilities of such systems, leading to materials with improved selectivity and functionality. For instance, pyridine derivatives are used for interfacial defect passivation in perovskite solar cells, enhancing their efficiency and stability. acs.org
| Material Application | Design Strategy with Pyridine Analogues | Potential for this compound | Reference |
| High-Energy Materials | Introduction of multiple nitro groups onto a pyridine backbone. | Derivatization with energetic groups to create novel HEDMs. | researchgate.net |
| Proton Exchange Membranes | Incorporation of pyridine units into polymer backbones for thermal stability. | Use as a monomer in the synthesis of advanced PEMs for fuel cells. | acs.org |
| Sensors and Drug Delivery | Synthesis of pyridine bisamides capable of forming functional gels. | Creation of selective sensors and controlled-release systems. | researchgate.net |
| Perovskite Solar Cells | Use of pyridine derivatives to passivate surface defects. | Application in enhancing the performance of solar cells. | acs.org |
Green Chemistry Approaches in Synthesis and Applications
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For pyridine derivatives, this has led to the exploration of more environmentally benign reaction conditions, such as the use of nanocatalysts, microwave irradiation, and solvent-free reactions. researchgate.netnih.gov These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents. researchgate.net
The synthesis of this compound and its derivatives could benefit from these green chemistry approaches. For example, one-pot multicomponent reactions are a powerful tool for efficiently constructing complex molecules like substituted pyridines. nih.govacs.org These reactions often proceed with high atom economy and can be performed under greener conditions. A study on the synthesis of novel pyridines demonstrated that microwave-assisted synthesis significantly reduced reaction times and improved yields compared to conventional heating. nih.govacs.org
Solvent-free synthesis is another key area of green chemistry. The synthesis of pyridine-2-yl substituted ureas has been achieved through a solvent- and halide-free C-H functionalization of pyridine N-oxides. rsc.org This method is highly atom-economical and avoids the use of hazardous solvents. Applying similar principles to the synthesis of this compound could lead to more sustainable production methods.
| Green Chemistry Approach | Description | Relevance to this compound | Reference |
| Nanocatalysis | Use of catalysts with high surface area and reusability. | Potential for efficient and recyclable synthesis of the core structure and its derivatives. | researchgate.net |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Faster and higher-yielding synthetic routes. | nih.govacs.org |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduced waste and environmental impact of the synthesis. | rsc.org |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Efficient and atom-economical construction of complex derivatives. | nih.govacs.org |
Computational Design of Novel this compound Analogues with Tuned Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design and screening of novel molecules with desired properties. nih.govnih.gov This approach can significantly accelerate the development process by prioritizing the synthesis of the most promising candidates. For this compound, computational methods can be employed to design analogues with tuned reactivity for specific applications.
One prominent application is in the design of enzyme inhibitors. By understanding the three-dimensional structure of a target enzyme's active site, computational docking studies can predict how different analogues of this compound would bind. nih.govfrontiersin.org This has been successfully applied to design pyridine-based inhibitors for various kinases, which are important targets in cancer therapy. nih.govacs.orgchemrxiv.org For instance, researchers have used molecular docking and other computational tools to design and identify new purinyl pyridine molecules with potent inhibitory activity against B-Raf kinase. nih.gov
Computational methods are also used to predict the physicochemical properties of new materials. For example, density functional theory (DFT) calculations can be used to estimate the heats of formation and detonation properties of potential high-energy materials based on the this compound scaffold. researchgate.net Similarly, computational models can predict properties relevant to materials science, such as the brain penetration capability and cardiotoxicity of new therapeutic agents. nih.gov The strategic design of pyridine-3-carboxamide (B1143946) analogs has been guided by molecular docking to develop effective agents against bacterial wilt in tomatoes. nih.govresearchgate.net
| Computational Method | Application in Designing Analogues | Example with Pyridine Derivatives | Reference |
| Molecular Docking | Predicting the binding affinity and mode of interaction with biological targets. | Design of B-Raf kinase inhibitors and JAK3 inhibitors. | nih.govfrontiersin.org |
| Virtual Screening | High-throughput screening of large compound libraries against a target. | Identification of potential hits from databases for B-Raf kinase inhibition. | nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and predicting physicochemical properties. | Estimation of heats of formation and detonation velocities for high-energy materials. | researchgate.net |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Evaluation of drug-likeness and potential toxicity of new compounds. | frontiersin.org |
Q & A
Q. What are the key structural characteristics of N'-hydroxypyridine-3-carboximidamide, and how can they be experimentally validated?
this compound (CAS 1594-58-7) consists of a pyridine ring substituted at the 3-position with a carboximidamide group and an N'-hydroxyl moiety. Its molecular formula is C₆H₇N₃O (MW: 137.14 g/mol) . Structural validation involves:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the pyridine ring protons (δ 7.0–9.0 ppm) and the hydroxylamine (-NHOH) resonance.
- Infrared (IR) Spectroscopy : Identify the -OH stretch (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 137 and fragmentation patterns consistent with the carboximidamide group .
Q. What synthetic routes are commonly employed for this compound, and what are their critical reaction conditions?
The compound is synthesized via condensation reactions between hydroxylamine and pyridine-3-carbonitrile or its derivatives. Key steps include:
- Hydroxylamine Hydrochloride Reaction : React pyridine-3-carbonitrile with NH₂OH·HCl in ethanol/water under reflux (70–80°C) for 6–12 hours .
- pH Control : Maintain alkaline conditions (pH 9–10) using NaOH to deprotonate hydroxylamine and drive the reaction .
- Purification : Crystallize the product from ethanol or acetonitrile to achieve >95% purity .
Q. How does the stability of this compound vary under different storage conditions?
- Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition. Elevated temperatures (>25°C) accelerate hydrolysis of the carboximidamide group .
- Moisture Sensitivity : The compound is hygroscopic; desiccants (e.g., silica gel) are essential to avoid degradation via hydrolysis .
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the N-O bond .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for synthesizing this compound derivatives?
- Density Functional Theory (DFT) : Calculate activation energies for intermediates (e.g., iminium ions) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics to improve yield .
- Docking Studies : Predict interactions between derivatives and biological targets (e.g., enzymes) to prioritize synthesis of bioactive analogs .
Q. What analytical challenges arise in resolving contradictions between reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) may stem from:
- Purity Variations : Impurities (e.g., unreacted nitrile) can skew results. Validate purity via HPLC (>98%) before assays .
- Assay Conditions : Differences in pH, solvent (DMSO vs. water), or cell lines affect activity. Standardize protocols using controls like ciprofloxacin for antimicrobial studies .
- Structural Isomerism : Confirm regiochemistry (3-position substitution) via X-ray crystallography, as misassignment can lead to false conclusions .
Q. What advanced spectroscopic techniques are recommended for probing the hydrogen-bonding network in this compound crystals?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular hydrogen bonds (e.g., N-H···O) and supramolecular packing .
- Solid-State NMR : Characterize chemical shifts to map hydrogen-bonding interactions in the lattice .
- FT-IR Microspectroscopy : Correlate crystal polymorphs with spectral shifts in -OH and C=N stretches .
Q. How can mechanistic studies clarify the role of this compound in metal chelation or catalysis?
- Electrochemical Analysis : Use cyclic voltammetry to assess redox activity, particularly for transition metals (e.g., Fe³⁺, Cu²⁺) .
- Spectrophotometric Titration : Monitor UV-Vis absorbance changes during metal binding to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal) .
- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu²⁺ complexes) to elucidate coordination geometry .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Cross-Validation : Compare data with authenticated standards (e.g., PubChem or IUCr databases) .
- Thermogravimetric Analysis (TGA) : Rule out decomposition during melting point measurements .
- Collaborative Studies : Replicate synthesis and characterization in independent labs to confirm reproducibility .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce side products .
- Process Analytical Technology (PAT) : Use in-line IR or Raman spectroscopy for real-time monitoring of reaction progress .
- Green Chemistry Principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
